molecular formula C16H20N4O2 B2794409 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea CAS No. 2034612-71-8

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea

Cat. No.: B2794409
CAS No.: 2034612-71-8
M. Wt: 300.362
InChI Key: ROPASKZKEZALBO-UHFFFAOYSA-N
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Description

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea is a synthetic organic compound with a complex structure

Scientific Research Applications

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of an organic compound depends on its structure and the environment in which it is used. For example, if this compound were a drug, its mechanism of action would depend on how its functional groups interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some organic compounds are flammable, while others may be toxic or carcinogenic .

Future Directions

Future research on this compound could involve exploring its potential applications, investigating its reactivity with other compounds, or studying its behavior under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the tetrahydropyran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-phenyl-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(18-13-6-2-1-3-7-13)19-14-10-17-20(11-14)12-15-8-4-5-9-22-15/h1-3,6-7,10-11,15H,4-5,8-9,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPASKZKEZALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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